molecular formula C19H24N2O3S2 B2977172 N-ethyl-N-[2-(4-methylpiperidine-1-carbonyl)thiophen-3-yl]benzenesulfonamide CAS No. 1251673-74-1

N-ethyl-N-[2-(4-methylpiperidine-1-carbonyl)thiophen-3-yl]benzenesulfonamide

Cat. No.: B2977172
CAS No.: 1251673-74-1
M. Wt: 392.53
InChI Key: MODGNTZXGHNEMZ-UHFFFAOYSA-N
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Description

N-ethyl-N-[2-(4-methylpiperidine-1-carbonyl)thiophen-3-yl]benzenesulfonamide is a complex organic compound that features a piperidine ring, a thiophene ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-[2-(4-methylpiperidine-1-carbonyl)thiophen-3-yl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the piperidine and thiophene intermediates. One common method involves the use of isonipecotate as a starting material, followed by a Curtius rearrangement to form the piperidine derivative . The thiophene ring can be synthesized through condensation reactions such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-[2-(4-methylpiperidine-1-carbonyl)thiophen-3-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-ethyl-N-[2-(4-methylpiperidine-1-carbonyl)thiophen-3-yl]benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-N-[2-(4-methylpiperidine-1-carbonyl)thiophen-3-yl]benzenesulfonamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The piperidine ring may interact with receptor sites in biological systems, while the thiophene ring could play a role in electron transport and redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-N-[2-(4-methylpiperidine-1-carbonyl)thiophen-3-yl]benzenesulfonamide is unique due to its combination of a piperidine ring, a thiophene ring, and a benzenesulfonamide group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

N-ethyl-N-[2-(4-methylpiperidine-1-carbonyl)thiophen-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S2/c1-3-21(26(23,24)16-7-5-4-6-8-16)17-11-14-25-18(17)19(22)20-12-9-15(2)10-13-20/h4-8,11,14-15H,3,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODGNTZXGHNEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=C(SC=C1)C(=O)N2CCC(CC2)C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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